molecular formula C15H19ClN2 B095309 Pirlindole hydrochloride CAS No. 16154-78-2

Pirlindole hydrochloride

Cat. No.: B095309
CAS No.: 16154-78-2
M. Wt: 262.78 g/mol
InChI Key: LIFOOCLGAAEVIF-UHFFFAOYSA-N
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Description

Pirlindole hydrochloride is a reversible inhibitor of monoamine oxidase A enzyme, commonly used as an antidepressant. It was developed and is primarily used in Russia. The compound is structurally and pharmacologically related to metralindole and shares similar properties . This compound is known for its efficacy in treating major depression and fibromyalgia .

Mechanism of Action

Target of Action

Pirlindole hydrochloride primarily targets the Monoamine Oxidase A (MAO-A) enzyme . This enzyme plays a crucial role in the metabolism of monoamines, including neurotransmitters such as norepinephrine and catecholamines .

Mode of Action

This compound acts as a selective and reversible inhibitor of the MAO-A enzyme . By inhibiting this enzyme, it prevents the breakdown of monoamines, leading to an increase in their levels . Its secondary mechanism of action involves the inhibition of noradrenaline and 5-hydroxytryptamine reuptake .

Biochemical Pathways

The inhibition of MAO-A by this compound leads to an increase in the levels of norepinephrine and catecholamines . This regulation of monoamine metabolism results in the relief of depressive symptoms .

Pharmacokinetics

This compound is significantly metabolized through the hepatic system . Studies in dogs and rats have shown that it has a bioavailability of between 20 and 30% due to the hepatic first-pass effect on this medication . The rat eliminates mainly unconjugated drug while the dog eliminates mostly conjugated drug .

Result of Action

The increase in monoamine levels due to the action of this compound is thought to elevate mood . This results in the relief of depressive symptoms . The drug appears to stimulate the central nervous system, rather than exhibit a sedative effect, like many antidepressants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the consumption of tyramine-rich foods, such as cheese, while medicated with monoamine oxidase inhibitors, can lead to severe headaches and hypertension . This is known as the “cheese effect”. Due to its selective, reversible inhibition of mao-a and short half-life, this compound is able to avoid these unpleasant effects .

Biochemical Analysis

Biochemical Properties

Pirlindole hydrochloride is a selective, reversible inhibitor of monoamine oxidase (MAO) subtype A (MAO-A) . It interacts with the MAO-A enzyme, inhibiting its activity . This interaction is crucial in the biochemical reactions involving the metabolism of norepinephrine and catecholamines .

Cellular Effects

This compound influences cell function by regulating the metabolism of norepinephrine and catecholamines . This regulation can impact cell signaling pathways, gene expression, and cellular metabolism . The drug appears to stimulate the central nervous system, rather than exhibit a sedative effect, like many antidepressants .

Molecular Mechanism

The mechanism of action of this compound involves its selective, reversible inhibition of monoamine oxidase (MAO) subtype A (MAO-A) . This inhibition leads to an increase in the levels of norepinephrine and catecholamines, which can lead to relief of depressive symptoms .

Temporal Effects in Laboratory Settings

It is known that the drug has a bioavailability of between 20 and 30% due to the hepatic first-pass effect on this medication .

Metabolic Pathways

This compound is involved in the metabolic pathways of norepinephrine and catecholamines . It interacts with the MAO-A enzyme, leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

It is known that the drug is metabolized significantly through the hepatic system .

Subcellular Localization

Given its mechanism of action, it can be inferred that it likely interacts with the MAO-A enzyme, which is located in the outer mitochondrial membrane in the cells .

Chemical Reactions Analysis

Types of Reactions: Pirlindole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction typically yields the fully reduced form of the compound .

Scientific Research Applications

Pirlindole hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving monoamine oxidase inhibitors and their interactions with various substrates.

    Biology: The compound is studied for its effects on neurotransmitter metabolism and its potential neuroprotective properties.

    Medicine: this compound is primarily used in the treatment of major depression and fibromyalgia.

    Industry: The compound is used in the pharmaceutical industry for the development of antidepressant medications.

Comparison with Similar Compounds

  • Metralindole
  • Imipramine
  • Tranylcypromine
  • Selective serotonin reuptake inhibitors (e.g., fluoxetine, sertraline)

Properties

IUPAC Name

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFOOCLGAAEVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60762-57-4 (Parent)
Record name Pirlindole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016154782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

262.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16154-78-2
Record name Pyrazidole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16154-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirlindole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016154782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRLINDOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W8I397C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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